Methyl 4H-thieno[3,2-c]chromene-2-carboxylate (CAS 126522-01-8) is a heterocyclic building block belonging to the thienochromene class. This scaffold is recognized in medicinal chemistry as a privileged structure for developing enzyme inhibitors. The compound serves as a stable, ester-protected synthetic precursor to the corresponding carboxylic acid, which is a key intermediate for creating more complex, biologically active molecules, particularly inhibitors targeting pathways in oncology and bone metabolism.
Substituting this methyl ester with the free carboxylic acid, an alternate ester, or a different heterocyclic core can compromise synthetic outcomes and biological specificity. The methyl ester form provides superior handling, solubility, and stability compared to the free acid, and it is the specific starting material cited in patented routes for producing phosphoinositide 3-kinase (PI3K) inhibitors. Furthermore, while other thieno-fused scaffolds like thieno[3,2-c]pyrazoles are optimized for different targets such as GSK-3β, the thieno[3,2-c]chromene core is specifically required for potent inhibition of distinct enzymes like Notum Pectinacetylesterase, making core scaffold substitution unviable for these applications.
This specific compound, CAS 126522-01-8, is explicitly cited as the starting material in patents detailing the synthesis of novel phosphoinositide 3-kinase (PI3K) inhibitors. The patents describe a key bromination step using N-bromosuccinimide on 2.00g (8.12 mmol) of this methyl ester to produce an essential intermediate. Using a different ester or the free acid would require re-optimization of reaction conditions and could invalidate the patented synthetic route.
| Evidence Dimension | Suitability as a Patented Reaction Precursor |
| Target Compound Data | Explicitly named and quantified (2.00g, 8.12mmol) as the starting material for subsequent bromination. |
| Comparator Or Baseline | Alternative starting materials (e.g., free acid, other esters) which are not specified in the patent and would constitute a deviation from the described process. |
| Quantified Difference | 100% specified for this process vs. 0% for alternatives in the patent claims. |
| Conditions | Reaction with N-bromosuccinimide (1.91g, 10.7 mmol) in N,N-dimethylformamide (31 mL) as per patent examples. |
For researchers and manufacturers developing PI3K inhibitors based on this patent series, procuring this exact CAS number is essential for process replication and IP consistency.
The 4H-thieno[3,2-c]chromene scaffold is the basis for a series of potent inhibitors of Notum Pectinacetylesterase, an enzyme implicated in osteoporosis. Structure-activity relationship (SAR) studies identified a lead compound from this class, the carboxylic acid derivative, with an IC50 of 6 nM. The target methyl ester is the direct, stable precursor for this active acid, making it an essential building block for research programs targeting Notum. In contrast, alternative heterocyclic cores like thieno[3,2-c]pyrazoles are directed toward entirely different targets, such as GSK-3β, and are not viable substitutes.
| Evidence Dimension | Biological Target Specificity (IC50) |
| Target Compound Data | Serves as a direct precursor to the 4H-thieno[3,2-c]chromene-2-carboxylic acid core, which yields inhibitors with high potency (IC50 = 6 nM) against Notum. |
| Comparator Or Baseline | Thieno[3,2-c]pyrazole-based inhibitors, which show high potency against GSK-3β (IC50 = 3.1 nM) but are not reported as Notum inhibitors. |
| Quantified Difference | Qualitatively different biological targets (Notum vs. GSK-3β), demonstrating non-interchangeable scaffolds for specific inhibitor development. |
| Conditions | In vitro enzymatic assays for Notum Pectinacetylesterase and Glycogen synthase kinase 3β. |
Researchers developing therapies related to Wnt signaling or osteoporosis require this specific thienochromene scaffold, as common substitutes target unrelated biological pathways.
The key synthetic precursor to this compound family, 4H-thieno[3,2-c]chromene-2-carbaldehyde, can be synthesized in high yield via photochemical cyclization. A comparative analysis of synthesis methods for this core structure showed that the photochemical ring closure of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde is 'more rational' than the alternative palladium-catalyzed intramolecular arylation. This suggests a more efficient, and potentially more scalable, upstream manufacturing process for the entire compound class built upon this aldehyde, including the target methyl ester.
| Evidence Dimension | Synthesis Route Efficiency for Core Scaffold |
| Target Compound Data | Derived from a core accessible via photochemical cyclization, noted as being a 'more rational' method. |
| Comparator Or Baseline | Pd-catalyzed intramolecular arylation, which was found to be a less preferred method for the ring closure. |
| Quantified Difference | Qualitative improvement in synthetic rationality (efficiency, conditions, or scalability). |
| Conditions | Synthesis of the 4H-thieno[3,2-c]chromene-2-carbaldehyde intermediate. |
This upstream synthesis advantage can translate to better availability and potentially lower cost for this building block compared to analogs requiring less efficient, metal-catalyzed cyclizations.
This compound is the correct choice for process development and scale-up chemistry groups replicating or building upon patented synthetic routes for PI3K inhibitors where CAS 126522-01-8 is the specified starting material.
Ideal for medicinal chemistry programs focused on Wnt signaling pathways. The ester serves as a stable, versatile handle for hydrolysis to the active carboxylic acid or for direct elaboration into other derivatives targeting Notum Pectinacetylesterase.
Suitable for library synthesis and fragment-based drug discovery where access to the core heterocyclic scaffold is a key consideration. The efficient photochemical synthesis of its upstream precursor makes this a readily accessible and attractive core for diversification.